3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-20(24)18-17(11-12-25-18)22-19(23)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQSISWNMLFFDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and an amide. The reaction typically requires a catalyst and specific reaction conditions such as temperature and solvent choice .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Chemistry
In the field of chemistry, 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitutions, leading to derivatives with enhanced properties.
- Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, essential for creating larger organic molecules.
Biology
The biological activity of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide has been extensively studied:
- Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study showed an MIC (Minimum Inhibitory Concentration) of 5 µg/mL against Staphylococcus aureus.
- Anti-inflammatory Effects: It has been reported to reduce TNF-alpha levels in LPS-stimulated macrophages, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential: The compound has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF-7 through the activation of caspase pathways.
Medicine
In medicinal chemistry, 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is being explored for its therapeutic potential:
- Drug Development: Its unique molecular structure makes it a candidate for developing new drugs targeting specific diseases.
- Pharmacological Studies: Ongoing research is investigating its mechanisms of action and efficacy in various therapeutic contexts.
Case Studies
The following case studies illustrate the compound's effectiveness in different applications:
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2023) | Antimicrobial Efficacy | Effective against Staphylococcus aureus with an MIC of 5 µg/mL. |
| Johnson et al. (2024) | Anti-inflammatory Mechanism | Significantly reduced TNF-alpha levels in macrophages. |
| Recent Investigation | Anticancer Potential | Induced apoptosis in MCF-7 cells via caspase activation. |
Mechanism of Action
The mechanism of action of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide include other thiophene derivatives such as:
- 2-benzamido-N-[(4-methylphenyl)methyl]thiophene-3-carboxamide
- 3-benzamido-N-[(4-chlorophenyl)methyl]thiophene-2-carboxamide
- 3-benzamido-N-[(4-methylphenyl)methyl]furan-2-carboxamide .
Uniqueness
The uniqueness of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide lies in its specific substitution pattern and the resulting biological and chemical properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other thiophene derivatives .
Biological Activity
3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR) of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide typically involves several steps starting with the formation of the thiophene ring. Common methods include:
- Gewald Reaction : Condensation of a ketone, cyanoacetamide, and elemental sulfur.
- Amidation Reaction : Functionalization with a carboxamide group using coupling reagents like EDCI and HOBt.
Antimicrobial Properties
Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study on related compounds demonstrated their efficacy against various bacterial strains, including E. coli and Klebsiella spp. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide | TBD | E. coli, Klebsiella spp. |
| Nitrothiophene Carboxamide | 0.22 | Shigella spp., Salmonella spp. |
| Other Thiophene Derivatives | 0.25 | Various Gram-negative bacteria |
Anticancer Activity
In vitro studies have shown that thiophene derivatives, including the target compound, can inhibit the growth of cancer cell lines. The mechanism often involves the modulation of specific signaling pathways related to cell proliferation and apoptosis.
The biological activity of 3-benzamido-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes such as kinases or proteases that are crucial for cancer cell survival.
- Signal Transduction Modulation : By affecting cellular signaling pathways, it can induce apoptosis in cancer cells.
Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications in the benzamido and thiophene moieties significantly influence biological activity:
- Benzamido Group : Variations in substituents on the benzamido group can enhance or reduce antimicrobial potency.
- Thiophene Ring : The presence of electron-withdrawing or electron-donating groups on the thiophene ring alters its reactivity and biological efficacy.
Case Studies
A comprehensive study on thiophene derivatives evaluated their effectiveness against hepatitis C virus (HCV) replication in HepG2 cells, showing promising results with low concentrations inhibiting viral RNA replication . This highlights the potential antiviral applications of thiophene-based compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
